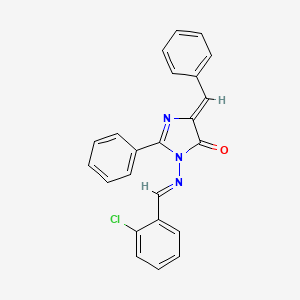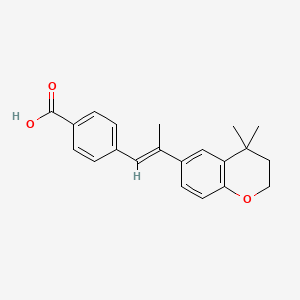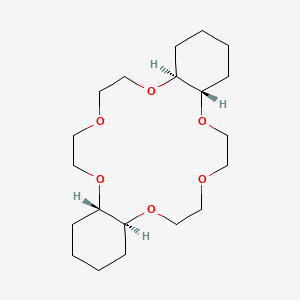
Thieno(3,2-c)pyridine-6-carboxamide, N-(1,1-dimethylethyl)-5-(3-((3-((4-fluorophenyl)sulfonyl)-1-oxo-2-((trifluoroacetyl)amino)propyl)amino)-2-hydroxy-4-(phenylthio)butyl)octahydro-, (3aR-(3aalpha,5(2R*,3R*(S*)),6beta,7aalpha))-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno(3,2-c)pyridine-6-carboxamide, N-(1,1-dimethylethyl)-5-(3-((3-((4-fluorophenyl)sulfonyl)-1-oxo-2-((trifluoroacetyl)amino)propyl)amino)-2-hydroxy-4-(phenylthio)butyl)octahydro-, (3aR-(3aalpha,5(2R*,3R*(S*)),6beta,7aalpha))- is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a thieno[3,2-c]pyridine core, multiple functional groups, and stereochemistry, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thieno(3,2-c)pyridine-6-carboxamide derivatives typically involves multi-step organic synthesis. Key steps may include:
- Formation of the thieno[3,2-c]pyridine core through cyclization reactions.
- Introduction of the carboxamide group via amidation reactions.
- Functionalization of the core with various substituents using nucleophilic substitution, electrophilic addition, or other organic reactions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to achieve high yields and purity. This may involve:
- Use of catalysts to enhance reaction rates.
- Implementation of continuous flow reactors for large-scale synthesis.
- Purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Thieno(3,2-c)pyridine-6-carboxamide derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include:
- Oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution reagents like halides or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield sulfoxides or sulfones.
- Reduction may produce alcohols or amines.
- Substitution may result in the introduction of new functional groups.
Applications De Recherche Scientifique
Thieno(3,2-c)pyridine-6-carboxamide derivatives have diverse applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine: Explored for their therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of Thieno(3,2-c)pyridine-6-carboxamide derivatives involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and result in therapeutic effects. The specific pathways and targets depend on the functional groups and stereochemistry of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Thieno(3,2-c)pyridine-6-carboxamide may include:
- Thieno[2,3-d]pyrimidine derivatives.
- Pyridine-2-carboxamide derivatives.
- Benzothiophene derivatives.
Uniqueness
The uniqueness of Thieno(3,2-c)pyridine-6-carboxamide lies in its specific structure, which combines a thieno[3,2-c]pyridine core with multiple functional groups and stereochemistry. This unique combination can result in distinct biological activities and chemical properties compared to similar compounds.
Propriétés
Numéro CAS |
169168-50-7 |
|---|---|
Formule moléculaire |
C33H42F4N4O6S3 |
Poids moléculaire |
762.9 g/mol |
Nom IUPAC |
(3aR,6S,7aS)-N-tert-butyl-5-[(2R,3R)-3-[[(2S)-3-(4-fluorophenyl)sulfonyl-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]amino]-2-hydroxy-4-phenylsulfanylbutyl]-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridine-6-carboxamide |
InChI |
InChI=1S/C33H42F4N4O6S3/c1-32(2,3)40-30(44)26-15-28-20(13-14-48-28)16-41(26)17-27(42)24(18-49-22-7-5-4-6-8-22)38-29(43)25(39-31(45)33(35,36)37)19-50(46,47)23-11-9-21(34)10-12-23/h4-12,20,24-28,42H,13-19H2,1-3H3,(H,38,43)(H,39,45)(H,40,44)/t20-,24+,25-,26+,27-,28+/m1/s1 |
Clé InChI |
HURRTIMYJDPUGL-GOVMIMJISA-N |
SMILES isomérique |
CC(C)(C)NC(=O)[C@@H]1C[C@H]2[C@H](CCS2)CN1C[C@H]([C@H](CSC3=CC=CC=C3)NC(=O)[C@@H](CS(=O)(=O)C4=CC=C(C=C4)F)NC(=O)C(F)(F)F)O |
SMILES canonique |
CC(C)(C)NC(=O)C1CC2C(CCS2)CN1CC(C(CSC3=CC=CC=C3)NC(=O)C(CS(=O)(=O)C4=CC=C(C=C4)F)NC(=O)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![31-oxo-9-aza-31-azoniadodecacyclo[33.10.2.02,30.05,29.07,27.08,24.010,23.011,20.013,18.032,46.036,41.043,47]heptatetraconta-1(45),2,4,8(24),10,12,14,16,18,22,25,28,32(46),37,39,43-hexadecaene-6,21,34,42-tetrone](/img/structure/B12777156.png)







![sodium;[2-[(2-acetyl-4,6-dimethylphenyl)carbamoyl]thiophen-3-yl]sulfonyl-(3,4-dimethyl-1,2-oxazol-5-yl)azanide](/img/structure/B12777210.png)


